
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which breaks down the hormone incretin, resulting in increased insulin secretion and decreased glucagon secretion.
Wirkmechanismus
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which breaks down the hormone incretin. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose control. By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, this compound inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. This compound inhibitors also have beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors have a number of advantages for lab experiments. They are easy to administer orally, have a low risk of hypoglycemia, and have a low risk of drug interactions. However, this compound inhibitors can be expensive, and some studies have reported gastrointestinal side effects, such as nausea and diarrhea.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors. One area of research is the development of combination therapies, such as this compound inhibitors with GLP-1 receptor agonists or sodium-glucose cotransporter 2 (SGLT2) inhibitors. Another area of research is the investigation of the long-term effects of this compound inhibitors, including their effects on cardiovascular outcomes and beta-cell function. Finally, there is a need for further research on the potential side effects of this compound inhibitors, particularly their effects on the immune system and the risk of cancer.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes mellitus. Clinical trials have shown that this compound inhibitors can improve glycemic control, reduce HbA1c levels, and have a low risk of hypoglycemia. In addition to their glucose-lowering effects, this compound inhibitors have also been shown to have beneficial effects on cardiovascular health, including reducing blood pressure and improving lipid profiles.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-10-24-16-6-5-9-21(13-16)19(23)12-18(22)20-17-8-7-14(2)11-15(17)3/h7-8,11,16H,4-6,9-10,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPICKBSCZGPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3980925.png)
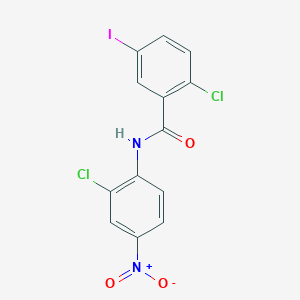
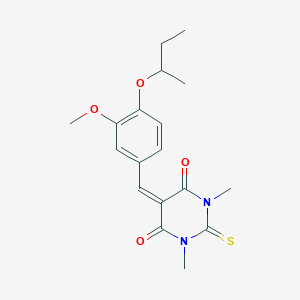
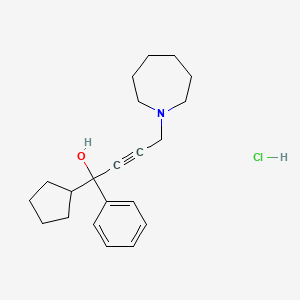
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-1-naphthylmethanesulfonamide](/img/structure/B3980945.png)
![4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3980952.png)
![1-butyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980960.png)
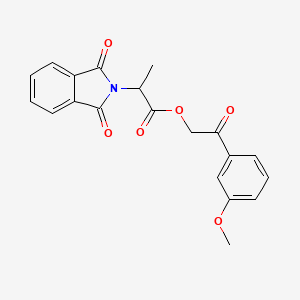

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3980983.png)
![1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3980996.png)
![(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)
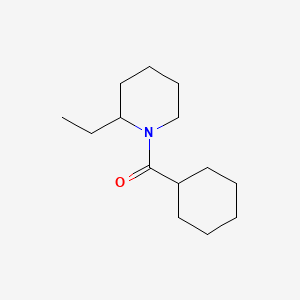
![4-(4-chloro-2-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B3981022.png)